

Protocol for Caviton™ Application in Class I Cavity Preparations

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Compound of Interest

Compound Name:	Caviton
CAS No.:	154281-09-1
Cat. No.:	B1179058

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Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of **Caviton™**, a hydraulic temporary restorative material, in Class I cavity preparations. The information is intended to guide researchers and clinicians in the standardized application of this material for in-vitro and in-vivo studies, ensuring consistent and reproducible results.

Material Properties and Composition

Caviton™ is a temporary filling material that sets upon contact with water or saliva.[1][2][3] Its hydraulic setting mechanism makes it a convenient option for temporary restorations. The material is primarily composed of:

- Calcium Sulfate: The main component that reacts with water to initiate the setting process.
- Zinc Oxide: Contributes to the strength and radiopacity of the material.
- Vinyl Acetate Resin: Acts as a binder and improves the handling characteristics of the paste.

Quantitative Data Summary

The following table summarizes key physical properties of **Cavition™** based on in-vitro comparative studies. This data is crucial for understanding the material's performance in a clinical or research setting.

Property	Cavition™ Performance	Comparison with Other Temporary Materials	Source
Microleakage	Demonstrated the least microleakage.	Superior sealing ability compared to Intermediate Restorative Material (IRM) and Cavitation™ G.	In-vitro study
Water Absorption	Exhibited the lowest water absorption.	Lower water absorption compared to IRM and Cavitation™ G.	In-vitro study
Solubility	Showed no statistically significant difference in solubility.	Similar solubility to IRM and Cavitation™ G.	In-vitro study
Compressive Strength	Data not available for Cavition™.	Calcium sulfate-based materials like Cavitation™ generally have lower compressive strength (approx. 2,000 psi) compared to reinforced zinc oxide-eugenol preparations like IRM (approx. 6,000 psi).	Review of temporary restorative materials

Experimental Protocol for Application in a Class I Cavity

This protocol outlines the step-by-step methodology for the application of **Cavition™** in a standardized Class I cavity preparation for research purposes.

Cavity Preparation

- **Tooth Selection:** Select sound, non-carious human or bovine molars for in-vitro studies.
- **Standardized Cavity Preparation:** Create a standardized Class I cavity on the occlusal surface using a high-speed handpiece with a cylindrical diamond bur under constant water cooling. The dimensions of the cavity should be controlled (e.g., 4mm length x 2mm width x 2mm depth).
- **Cleaning and Disinfection:** Gently clean the cavity preparation with a slurry of pumice and water, followed by rinsing with distilled water. Disinfect the cavity using a suitable agent if required by the experimental design.

Application of Cavition™

- **Isolation:** Ensure the prepared tooth is adequately isolated from the surrounding environment using a rubber dam or cotton rolls to maintain a dry field.
- **Drying the Cavity:** Thoroughly dry the prepared cavity with a gentle stream of oil-free air or by using a sterile cotton pellet. A dry cavity is essential for optimal adaptation of the material.
- **Material Dispensing:** Using a clean spatula, dispense a sufficient amount of **Cavition™** paste from its container.
- **Placement:** With a suitable placement instrument (e.g., a condenser or a flat plastic instrument), carry the dispensed **Cavition™** to the prepared cavity.
- **Condensation and Adaptation:** Gently condense the material into the cavity, ensuring it is well-adapted to the cavity floor and walls. Avoid excessive pressure that could lead to voids.
- **Occlusal Contouring:** For occlusal Class I cavities, instruct the patient (in a clinical setting) or simulate occlusal pressure (in-vitro) by having them bite down gently on the material. This helps to form the initial occlusal contour.

- Carving and Finishing: Use a carver to remove any excess material and to refine the occlusal anatomy, ensuring proper contours and marginal adaptation.
- Setting: The material will harden in approximately 30 minutes by absorbing moisture. It is recommended to advise the patient to avoid applying pressure or abrasion to the restoration for at least one hour.

Visualization of the Application Workflow

The following diagram illustrates the sequential workflow for the application of **Cavition™** in a Class I cavity preparation.



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Caption: Workflow for **Cavition™** application in a Class I cavity.

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